molecular formula C5H4BrNO2S B1439370 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 899897-20-2

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1439370
CAS RN: 899897-20-2
M. Wt: 222.06 g/mol
InChI Key: LACAQBIVCVSXHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a derivative of 4-Thiazolecarboxylic Acid . It is a chemical reagent used in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .


Synthesis Analysis

Thiazole synthesis involves various methods. One of the methods includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of a fluorous Lawesson’s reagent for thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines, which leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is C5H4BrNO2S . The average mass is 222.060 Da and the monoisotopic mass is 220.914597 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been studied for their potential as antimicrobial agents. Compounds similar to 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid have been synthesized to obtain substances with significant antimicrobial activity .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share a common heterocyclic structure with thiazoles, have shown anti-inflammatory and analgesic activities. This suggests that 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid could potentially be explored for similar biological effects .

Antifungal Activity

The structural motif of thiazoles has been associated with antifungal activity. The electrostatic properties of these compounds can be beneficial for inhibiting fungal growth .

Antitumor and Cytotoxic Activity

Thiazoles have been reported to exhibit cytotoxicity against human tumor cell lines, indicating their potential use in cancer therapy. Some thiazole derivatives have demonstrated potent effects on prostate cancer cells .

Anticancer Medicines

The thiazole nucleus is a significant platform in several clinically used anticancer medicines. This highlights the importance of thiazoles in the development of new anticancer drugs .

Antioxidant Properties

Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, showing potent antioxidant activity in some cases .

Safety and Hazards

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACAQBIVCVSXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668645
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

CAS RN

899897-20-2
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

2-Methyl-thiazole-4-carboxylic acid (13.0 g, 90.8 mmol) was dissolved in 750 ml THF and cooled to −75° C. n-BuLi (1.6M in THF; 120 ml, 190.7 mmol) was added dropwise in 30 minutes. The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C. A solution of bromine (5.1 ml, 100 mmol) in 20 ml cyclohexane was added dropwise at −75° C. and stirring was continued at room temperature for 2 hrs. The reaction mixture was quenched with 20 ml water, evaporated and acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole (7.58 g, 29.0 mmol) in ethanol (180.0 mL) was added saturated aqueous sodium bicarbonate (60.0 mL) and the system was stirred at 80° C. overnight. The mixture was then cooled to room temperature, diluted with EtOAc, extracted with water, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (0%→÷30% EtOAc: hexanes) to afford a mixture of the desired compound and an acetal byproduct. This mixture was then treated with 1N HCl (12.25 mL, 12.25 mmol) for 0.5 h at room temperature followed by neutralization with 2N NaOH to a pH of 7.0. Extraction with EtOAc and water afforded the product as a pale yellow crystalline solid. To this solid (5.0 g, 24.26 mmol) in THF/t-BuOH/Water (40 mL/80 mL/20 mL) was added sodium phosphate (17.22 g, 121.0 mmol), 2-methyl-2-butene (64.0 mL, 607 mmol) and sodium chlorite (5.49 g, 60.7 mmol) and was stirred at room temperature for 1 h. The system was then acidified with 1N HCl to a pH of 3.0, extracted with EtOAc, washed with water, dried over sodium sulfate and concentrated. Removal of solvent in vacuo afforded the title compound (2-5) as a powder. 1H NMR (500 MHz, CDCl3) δ 2.72 (s, 3H). ESI+ MS: 222.8 [M+H]+.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-methyl-thiazole-4-carboxylic acid (2.48 g, 17.32 mmol) in tetrahydrofurane (200.00 ml) was cooled to −78° C. under argon and treated with a 1.6N solution of buthyllithium in hexanes (22.74 ml, 36.38 mmol). The reaction mixture was left to warm to room temperature over 15 min, then cooled again to −78° C. A solution of elemental bromine (3.04 g, 19.05 mmol) in hexane (2.00 ml) was added. The reaction mixture was left to warm to room temperature, then quenched by addition of 1N HCl. The mixture was extracted three times with methylene chloride, and the combined organic layers were dried over sodium sulphate and evaporated. 5-Bromo-2-methyl-thiazole-4-carboxylic acid (3.79 g, 99%) was obtained as a yellow solid, MS (ISP): m/e=220.0, 222.1 (M−H), which was used crude.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
22.74 mL
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

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